molecular formula C18H25NO2 B1207682 2-Nonyl-4-hydroxyquinoline N-oxide CAS No. 316-66-5

2-Nonyl-4-hydroxyquinoline N-oxide

Cat. No.: B1207682
CAS No.: 316-66-5
M. Wt: 287.4 g/mol
InChI Key: JYFNTDPGDPZMCM-UHFFFAOYSA-N
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Description

2-Nonyl-4-quinolinol 1-oxide: is an organic compound belonging to the class of 4-hydroxy-2-alkylquinolines. These compounds contain a quinoline moiety with a hydroxyl group attached to the C4 atom and an alkyl chain attached to the C2 atom

Mechanism of Action

The mechanism of action of 2-Nonyl-4-hydroxyquinoline N-oxide involves its interaction with various targets . It is known to interact with the Cytochrome c1, heme protein, mitochondrial, and other targets .

Future Directions

The future directions for research on 2-Nonyl-4-hydroxyquinoline N-oxide could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More detailed safety and hazard information could also be beneficial .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Nonyl-4-quinolinol 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield quinoline derivatives with altered functional groups .

Comparison with Similar Compounds

  • 2-Heptyl-4-quinolinol 1-oxide
  • 2-Decyl-4-quinolinol 1-oxide
  • 2-Nonyl-4-quinolone

Comparison: 2-Nonyl-4-quinolinol 1-oxide is unique due to its specific alkyl chain length and the presence of the N-oxide functional group. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1-hydroxy-2-nonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19(15)21/h9-10,12-14,21H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFNTDPGDPZMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953562
Record name 1-Hydroxy-2-nonylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-66-5
Record name Nonyl-4-hydroxyquinoline-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonyl-4-quinolinol 1-oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08453
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hydroxy-2-nonylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nonyl-4-hydroxyquinoline N-oxide
Reactant of Route 2
2-Nonyl-4-hydroxyquinoline N-oxide
Reactant of Route 3
2-Nonyl-4-hydroxyquinoline N-oxide
Reactant of Route 4
2-Nonyl-4-hydroxyquinoline N-oxide
Reactant of Route 5
2-Nonyl-4-hydroxyquinoline N-oxide
Reactant of Route 6
2-Nonyl-4-hydroxyquinoline N-oxide

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